
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile, also known as CBP-307, is a novel small molecule that has gained significant interest in the field of medicinal chemistry. It is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which is involved in the regulation of various cellular processes.
Mecanismo De Acción
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile selectively inhibits the PDE4 enzyme, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile increases cAMP levels, leading to downstream effects such as the activation of protein kinase A (PKA) and the modulation of various signaling pathways. The exact mechanism of action of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile is still under investigation, but it is believed to involve the regulation of pro-inflammatory cytokines, neurotransmitters, and other signaling molecules.
Biochemical and physiological effects:
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile has been shown to have a variety of biochemical and physiological effects, including the modulation of immune responses, the regulation of neurotransmitter levels, and the improvement of cognitive function. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile has also been shown to reduce airway hyperresponsiveness in animal models of asthma and COPD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile has several advantages for use in lab experiments, including its high potency and selectivity for PDE4, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research and development of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile. One area of interest is the potential use of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile as a potential therapeutic agent for respiratory disorders such as asthma and COPD. Further optimization of the pharmacokinetic properties of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile may also be necessary to improve its efficacy and safety in clinical trials.
Conclusion:
In conclusion, 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile is a novel small molecule that has shown promising results in preclinical models of inflammation, neurodegenerative diseases, and psychiatric disorders. Its selective inhibition of the PDE4 enzyme makes it a potential therapeutic agent for a variety of diseases, including respiratory disorders and neurodegenerative diseases. Further research and development of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 2-(4-ethoxyphenyl)oxazole-4-carbonitrile, which is then reacted with 4-(2-chlorobenzoyl)piperazine to give the final product. The synthesis of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile has been optimized to provide high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile has been extensively studied in various preclinical models, including animal models of inflammation, neurodegenerative diseases, and psychiatric disorders. It has shown promising results in reducing inflammation, improving cognitive function, and reducing anxiety and depression-like behaviors. 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile has also been shown to have a potential therapeutic effect in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Propiedades
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-2-30-17-9-7-16(8-10-17)21-26-20(15-25)23(31-21)28-13-11-27(12-14-28)22(29)18-5-3-4-6-19(18)24/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXMRJGXPQXGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2624900.png)
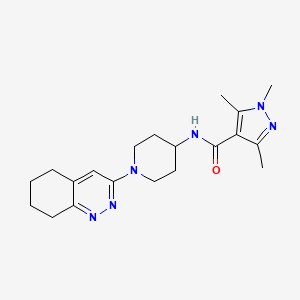
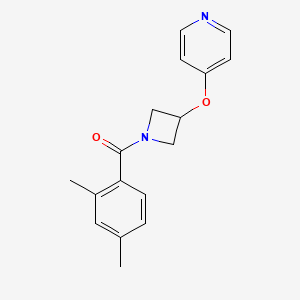


![2-(4-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2624909.png)
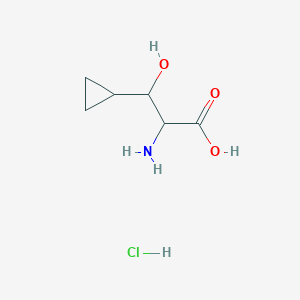
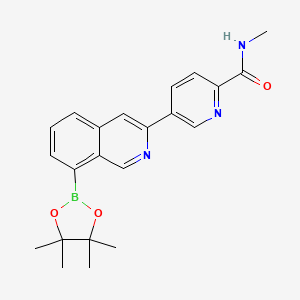
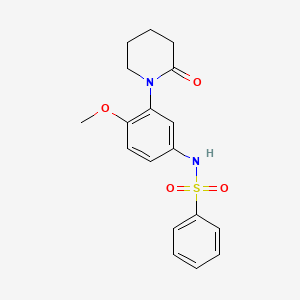
![1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B2624915.png)
![1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B2624916.png)
![1-Benzoyl-4-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}carbonyl)piperidine](/img/structure/B2624919.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2624920.png)